molecular formula C18H15OP B045211 Triphenylphosphine oxide CAS No. 791-28-6

Triphenylphosphine oxide

Cat. No. B045211
CAS RN: 791-28-6
M. Wt: 278.3 g/mol
InChI Key: FIQMHBFVRAXMOP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of triphenylphosphine oxide typically involves the oxidation of triphenylphosphine. A variety of methods have been developed for its synthesis, including the use of TPPO as a catalyst in the synthesis of carboxylic anhydrides, where it promotes the formation of symmetric carboxylic anhydrides and cyclic anhydrides under mild conditions with high yield (Lu et al., 2022). Furthermore, TPPO-catalyzed amidation and esterification reactions have been developed for the rapid synthesis of dipeptides, amides, and esters, offering good yields without racemization (Ren et al., 2021).

Molecular Structure Analysis

The molecular structure of triphenylphosphine oxide has been extensively studied, revealing insights into its reactivity and interactions with various substrates. Notably, crystal structure analyses have provided detailed information on its geometry and electronic structure, facilitating its application in complex synthesis processes and the development of new catalytic systems.

Chemical Reactions and Properties

Triphenylphosphine oxide is involved in a range of chemical reactions, highlighting its versatility in organic synthesis. For instance, it participates in ring contraction of 1,2-dioxines, resulting in dihydrofuran oxides and dihydrofurans with high yields and inversion of stereochemistry (Greatrex & Taylor, 2004). Its ability to serve as both the directing group and reagent in C-H functionalization of triphenylphosphine oxide with 3-diazooxindoles to afford oxindole derivatives further exemplifies its chemical utility (Lou et al., 2020).

Scientific Research Applications

  • Modification of Arylphosphine Oxides : TPPO is used for modifying arylphosphine oxides, allowing for the substitution of phenyl/aryl groups and Michael-type addition at the naphthyl group (Stankevič, Pisklak, & Włodarczyk, 2016).

  • Asymmetric Induction in Catalysis : It enhances asymmetric induction in the chiral La-BINOL-complex-catalyzed epoxidation of enones, providing a highly general and practical protocol (Daikai, Kamaura, & Inanaga, 1998).

  • Measuring Solubilities : TPPO is utilized for measuring the solubilities of compounds in various solvents (Hu, Wang, & Cai, 2009).

  • Immunotoxicity Research : It suppresses antigen-specific lymphocyte proliferation and inhibits monocyte antigen presentation at non-toxic concentrations (Esa, Warr, & Newcombe, 1988).

  • Oxidation Catalysis : TPPO acts as an effective catalyst for the oxidation of bis(triethylsilyl)mercury by oxygen (Alexandrov et al., 1971).

  • Esterification Reactions : It is used along with oxalyl chloride as high-efficiency coupling reagents for the esterification of alcohols with carboxylic acids (Jia et al., 2018).

  • Supramolecular Chemistry : It forms halogen-bonded complexes with various compounds, useful in designing self-complementary phosphine oxide- (Maugeri et al., 2017).

  • Organic Synthesis : TPPO is used for converting aldoximes into nitriles under mild conditions (Moussa et al., 2010), and it can induce ring contraction in 1,2-dioxines (Greatrex & Taylor, 2004).

  • Reduction in Organic Synthesis : TPPO is used as a reductant, and its mixture with ZnCl2 forms a TPPO–Zn complex in high yield in polar organic solvents (Batesky, Goldfogel, & Weix, 2017).

  • Phosphorus(V)-Mediated Transformations : It catalyzes 1,2-dichlorination reactions of epoxides under certain conditions (Denton, Tang, & Przeslak, 2010).

  • Mitsunobu Esterification Reaction : It facilitates the isolation of the desired ester in this reaction (Camp & Jenkins, 1988).

  • Environmental Applications : Ultrasonic irradiation can degrade TPPO in water, making it less toxic and allowing for the study of its effects on treatment conditions (Emery et al., 2005).

  • Electroreduction : The electrochemical reduction of TPPO to triphenylphosphine (TPP) reduces costs and waste in large-scale reactions mediated by TPP (Manabe, Wong, & Sevov, 2020).

  • Complex Formation : TPPO reacts with lanthanide and yttrium nitrates in organic solvents to form complexes with various properties (Cousins & Hart, 1967).

  • Transformation to Organophosphorus Compounds : It can be transformed into three organophosphorus compounds using metallic sodium (Zhang et al., 2020).

  • Liquid Crystalline Phase Formation : TPPO compounds exhibit a columnar liquid crystalline phase and are responsive to alkaline metal cations (Hatano & Kato, 2006).

  • Crystallography Studies : The crystal structure of TPPO has been extensively studied to understand its bond lengths and angles (Al-farhan, 1992); (Bandoli et al., 1970).

  • Analytical Chemistry : A method for determining triphenylphosphine in its metal complexes is applicable and accurate within 0.5% (Rao & Aravamùdan, 1969).

Safety And Hazards

TPPO is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

TPPO and triphenylphosphine (TPP) can form a complex in solution, promoting visible light absorption to trigger electron transfer within the complex and generate radicals . This work highlights the promise of using TPPO as a catalytic photo-redox mediator in organic synthesis .

properties

IUPAC Name

diphenylphosphorylbenzene
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H15OP/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIQMHBFVRAXMOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C18H15OP
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2022121
Record name Triphenylphosphine oxide
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Molecular Weight

278.3 g/mol
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Physical Description

Solid; [IUCLID] Beige crystalline solid; [Aldrich MSDS]
Record name Triphenylphosphine oxide
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Product Name

Triphenylphosphine oxide

CAS RN

791-28-6
Record name Triphenylphosphine oxide
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Record name TRIPHENYLPHOSPHINE OXIDE
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Record name Phosphine oxide, triphenyl-
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Record name Triphenylphosphine oxide
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Synthesis routes and methods I

Procedure details

p-Toluenesulfonic acid (0.5 g), 6.26 g of 1,4-dihydro-4-oxo-2-[(hydroxy)(methoxy)methyl]-5-(phenylmethoxy)pyridine and 8.35 g of (triphenylphosphoranylidene)acetic acid ethyl ester were stirred for three hours at 70° C. A clear dark solution was formed. Evaporation of the solvent in vacuo yielded an oily residue of the title compound and triphenylphosphine oxide. This was dissolved in 30 ml of isopropanol. After standing overnight in a refrigerator, the resulting crystals were filtered off, washed with ether and recrystallized from isopropanol (yield: 5.72 g).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
1,4-dihydro-4-oxo-2-[(hydroxy)(methoxy)methyl]-5-(phenylmethoxy)pyridine
Quantity
6.26 g
Type
reactant
Reaction Step One
Quantity
8.35 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a suspension of 2.1 g (60% in oil, 0.052 mole) of sodium hydride in 125 ml of dimethylformamide heated to 60° C. under a nitrogen gas blanket was added a solution of 2.65 g (0.026 mole) of N-methyl-3-pyrrolidinol and 5.0 g (0.026 mole) of 3,5-dichloropyridine-4-carboxylic acid in 40 ml of dimethylformamide dropwise at such a rate as to maintain 60° C. Subsequent to this addition, the mixture was heated to 75° C. for 3 hr. The solvent was then removed by rotary evaporation (60° C., 5 mm). The entire solid residue was suspended in 150 ml methylene chloride and hydrogen chloride added until a pH of 3 was reached. To the resulting mixture was added 15 g (0.057 mole) of triphenylphosphine and 15 g carbon tetrachloride and the entire mixture heated to reflux. After 1 hr, 7.5 g (0.029 mole) of triphenylphosphine and 7.5 g carbon tetrachloride were added, followed by the same increments 1 hr later. The reaction was driven to completion by adding 20 ml of triethylamine. The reaction mixture was washed with 6×50 ml of 3N hydrochloric acid, dried over sodium sulfate, filtered and concentrated by rotary evaporation. To the residue was added ethyl acetate, which caused much tarry material to fall out of solution, leaving the desired product and triphenylphosphine oxide in solution. The mixture was chromatographed by column chromatography using silica gel as the stationary phase and ethyl acetate as eluent. Similar fractions were combined and ethyl acetate removed by rotary evaporation, yielding 0.6 g (7%), of white crystals, m.p. 134°-38° C.
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.1 g
Type
reactant
Reaction Step Two
Quantity
125 mL
Type
solvent
Reaction Step Two
Quantity
2.65 g
Type
reactant
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
15 g
Type
reactant
Reaction Step Four
Quantity
15 g
Type
reactant
Reaction Step Four
Quantity
7.5 g
Type
reactant
Reaction Step Five
Quantity
7.5 g
Type
reactant
Reaction Step Five

Synthesis routes and methods III

Procedure details

A solution of biphenyl-2-yl((2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidin-1-yl)methanone (1.67 g, 5.6 mmol), phthalimide (1.24 g, 8.4 mmol) and triphenylphosphine (2.20 g, 8.4 mmol) in THF (56 mL) was cooled to 0° C. and added with diisopropyl azodicarboxylate (DIAD; 1.63 mL, 8.4 mmol) dropwise. The resulting suspension was allowed to warm to rt gradually and stirred overnight, concentrated in vacuo to a brown oil which was eluted on silica gel column (70% EtOAc in Hexanes) to provide 2-(((2S,4R)-1-(biphenylcarbonyl)-4-hydroxypyrrolidin-2-yl)methyl)isoindoline-1,3-dione as a white solid contaminated with triphenylphosphine oxide and used as-is.
Name
biphenyl-2-yl((2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidin-1-yl)methanone
Quantity
1.67 g
Type
reactant
Reaction Step One
Quantity
1.24 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
Quantity
56 mL
Type
solvent
Reaction Step One
Quantity
1.63 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

DIAD (15.15 mmol, 2.93 mL) was added to a mixture of (biphenyl-2-yl(2-(hydroxymethyl)-5-methoxy-3,4-dihydropyridin-1 (2H)-yl)methanone (4.5 mmol, 1.63 g), phthalimide (15.15 mmol, 2.23 g) and PPh3 (15.15 mmol, 3.97 g) in anhydrous THF dropwise at 0° C. under argon. The resulting mixture was stirred at rt for overnight and concentrated in vacuo to give a crude residue which was purified by chromatography to give the desired 2-((1-(biphenylcarbonyl)-5,5-dimethoxypiperidin-2-yl)methyl)isoindoline-1,3-dione with slight contamination of triphenylphosphine oxide. This contaminated product was used for next step without further purification.
Name
Quantity
2.93 mL
Type
reactant
Reaction Step One
Name
biphenyl-2-yl(2-(hydroxymethyl)-5-methoxy-3,4-dihydropyridin-1 (2H)-yl)methanone
Quantity
1.63 g
Type
reactant
Reaction Step One
Quantity
2.23 g
Type
reactant
Reaction Step One
Name
Quantity
3.97 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

DIAD (3.16 ml, 16.1 mM) was added to a stirred solution of methyl 3-nitro-5-hydroxy benzoate (2.11 g, 10.7 mM), 4-(2-hydroxy ethyl)-5-methylthiazole (1.55 ml, 12.8 mM), and triphenylphosphine (4.21 g, 16.1 mM) in THF (50 ml) under an argon atmosphere at room temperature. After 1 hr reaction mixture concentrated in vacuo, residue triturated with diethyl ether to give a colourless solid (triphenylphosphine oxide). Diethyl ether conc. to give a dark brown gum, purification on silica gel (50% to 75% EtOAc/iso-hexane) gave the product contaminated with reduced DIAD and triphenylphosphine oxide (6.8 g). The crude product was dissolved/suspended in MeOH (80 ml), 2M NaOH (20 ml, 40 mM) added, heated at 65° C. for 4 hrs then cooled and concentrated. The residue was diluted with water (140 ml)/2M NaOH (40 ml), the precipitated triphenylphosphine oxide filtered, then acidified with c. HCl to pH1-2. The precipitate was filtered, washed with water, dried under high-vacuum to give 3-{2-(4-methyl thiazol-5-yl)ethoxy}-5-nitro benzoic acid as a colourless solid (3.12 g, 79% over 2 steps); 1H NMR δ (d6-DMSO): 2.39 (s, 3H), 3.23 (t, 2H), 4.35 (t, 2H), 7.78 (s, 1H), 7.90 (m, 1H), 8.22 (s, 1H), 8.93 (s, 1H).
Name
Quantity
3.16 mL
Type
reactant
Reaction Step One
[Compound]
Name
methyl 3-nitro-5-hydroxy benzoate
Quantity
2.11 g
Type
reactant
Reaction Step One
Quantity
1.55 mL
Type
reactant
Reaction Step One
Quantity
4.21 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Triphenylphosphine oxide
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Triphenylphosphine oxide

Citations

For This Compound
21,600
Citations
AE Senear, W VALIENT, J WIRTH - The Journal of Organic …, 1960 - ACS Publications
… Mono-, di-, and tri(p-glycidyloxy)triphenylphosphine oxide (Villa, b, c). Following the reactions of epichlorohydrin with the hydroxyphenylphosphine oxides as described by Lee and …
Number of citations: 106 pubs.acs.org
B Schaub, T Jenny, M Schlosser - Tetrahedron letters, 1984 - Elsevier
While upon treatment with methyl-or butyllithium triphenylphosphonio-methylid (1) undergoes extensive ligand exchange (leading to 4) it reacts with sec-or tert-butyllithium …
Number of citations: 97 www.sciencedirect.com
T Steiner - Acta Crystallographica Section C: Crystal Structure …, 2000 - scripts.iucr.org
In the crystalline 1:1 molecular complex of triphenylmethanol (TPMeOH) and triphenylphosphine oxide (TPPO), C19H16O·C18H15OP, molecular dimers are formed which are linked by …
Number of citations: 15 scripts.iucr.org
KA Al-Farhan - Journal of crystallographic and spectroscopic research, 1992 - Springer
… Triphenylphosphine Oxide is very important in both organic and inorganic chemistry. In particular it makes different types of hydrogen bonds to strong and weak acids (A1-Farhan et al., …
Number of citations: 72 link.springer.com
G Bandoli, G Bortolozzo, DA Clemente… - Journal of the …, 1970 - pubs.rsc.org
… The crystal structure of triphenylphosphine oxide has been determined … triphenylphosphine oxide and triphenylarsine oxide ligands. The stereochemistry of the triphenylphosphine oxide …
Number of citations: 78 pubs.rsc.org
D Seyferth, DE Welch, JK Heeren - Journal of the American …, 1964 - ACS Publications
… of RCH2MgBr in refluxing tetrahydrofuran with triphenylphosphine oxide results in formation … The mechanism of formation of these reagents from triphenylphosphine oxide is shown to …
Number of citations: 56 pubs.acs.org
MC Etter, PW Baures - Journal of the American Chemical Society, 1988 - ACS Publications
Since organic materials have been shownto have useful electrooptic* 1 11and electrical2 properties, the problem of growing large high quality organic crystals has become acute. 5 In …
Number of citations: 247 pubs.acs.org
S Manabe, CM Wong, CS Sevov - Journal of the American …, 2020 - ACS Publications
The direct and scalable electroreduction of triphenylphosphine oxide (TPPO)—the stoichiometric byproduct of some of the most common synthetic organic reactions—to …
Number of citations: 71 pubs.acs.org
JA Bertrand - Inorganic Chemistry, 1967 - ACS Publications
… bipyramid around the copper is the oxygen of the triphenylphosphine oxide, 0(2), with a Cu-0 … triphenylphosphine oxide molecule rotated in the same direction, the threefold symmetry …
Number of citations: 161 pubs.acs.org
FH Hu, LS Wang, SF Cai - Journal of Chemical & Engineering …, 2009 - ACS Publications
Triphenylphosphine oxide (TPPO) was characterized by a differential scanning calorimeter (DSC) and nuclear magnetic resonance ( 1 H NMR and 31 P NMR). Using a static analytical …
Number of citations: 32 pubs.acs.org

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